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molecular formula C10H16 B8719358 1-Tert-butyl-3-methylcyclopenta-1,3-diene CAS No. 150295-91-3

1-Tert-butyl-3-methylcyclopenta-1,3-diene

Cat. No. B8719358
M. Wt: 136.23 g/mol
InChI Key: DEOPMCBOUWSRHC-UHFFFAOYSA-N
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Patent
US07449533B2

Procedure details

To a solution of 13.0 g (95.6 mmol) of 1-tert-butyl-3-methylcyclopentadiene in 130 ml of dehydrated methanol, 55.2 g (950.4 mmol) of dehydrated acetone was dropwise added in a nitrogen atmosphere at 0° C. with ice cooling, and 68.0 g (956.1 mmol) of pyrrolidine was further dropwise added, followed by stirring at room temperature for 4 days. After the reaction solution was diluted with 400 ml of diethyl ether, 400 ml of water was added. The organic phase was separated, washed with a 0.5N hydrochloric acid aqueous solution (150 ml×4), water (200 ml×3) and a saturated saline solution (150 ml), and then dried over anhydrous magnesium sulfate. The drying agent was filtered, and from the filtrate the solvent was distilled off to obtain a liquid. The liquid was subjected to vacuum distillation (70-80° C./0.1 mmHg) to obtain 10.5 g of a yellow liquid. The analyzed values are given below.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH2:9][CH:8]=[C:7]([CH3:10])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:11]C(C)=O.N1CCCC1.C(O[CH2:23][CH3:24])C>CO.O>[C:1]([C:5]1[CH:11]=[C:23]([CH3:24])[C:8](=[C:7]([CH3:6])[CH3:10])[CH:9]=1)([CH3:2])([CH3:3])[CH3:4]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=CC1)C
Name
Quantity
55.2 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
68 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
130 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was further dropwise added
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with a 0.5N hydrochloric acid aqueous solution (150 ml×4), water (200 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated saline solution (150 ml), and then dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered
DISTILLATION
Type
DISTILLATION
Details
from the filtrate the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
to obtain a liquid
DISTILLATION
Type
DISTILLATION
Details
The liquid was subjected to vacuum distillation (70-80° C./0.1 mmHg)

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C(C1)=C(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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